Methyl 4-(4-chlorobutoxy)benzoate

RORgammaT inhibition Autoimmune disease Medicinal chemistry

Methyl 4-(4-chlorobutoxy)benzoate is a para-substituted benzoate ester (C₁₂H₁₅ClO₃, molecular weight 242.70 g/mol) that serves as a bifunctional synthetic intermediate. Its methyl ester moiety permits controlled hydrolysis to the corresponding carboxylic acid, while the terminal chloro group on the four-carbon alkoxy chain provides a specific handle for nucleophilic displacement or further elaboration.

Molecular Formula C12H15ClO3
Molecular Weight 242.70 g/mol
CAS No. 104605-71-2
Cat. No. B8780064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(4-chlorobutoxy)benzoate
CAS104605-71-2
Molecular FormulaC12H15ClO3
Molecular Weight242.70 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)OCCCCCl
InChIInChI=1S/C12H15ClO3/c1-15-12(14)10-4-6-11(7-5-10)16-9-3-2-8-13/h4-7H,2-3,8-9H2,1H3
InChIKeyVTKOQROAAPSESX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(4-chlorobutoxy)benzoate (CAS 104605-71-2): A Para-Substituted Alkoxybenzoate Intermediate for Medicinal Chemistry and Materials R&D


Methyl 4-(4-chlorobutoxy)benzoate is a para-substituted benzoate ester (C₁₂H₁₅ClO₃, molecular weight 242.70 g/mol) that serves as a bifunctional synthetic intermediate. Its methyl ester moiety permits controlled hydrolysis to the corresponding carboxylic acid, while the terminal chloro group on the four-carbon alkoxy chain provides a specific handle for nucleophilic displacement or further elaboration [1]. The compound is recognized in patent literature as a building block for pharmacologically relevant molecules, notably RORgammaT inverse agonists, where the 4-chlorobutoxy side chain constitutes a critical pharmacophoric element [1].

Why Generic Substitution with Other Alkoxybenzoate Intermediates Is Risky When Procuring Methyl 4-(4-chlorobutoxy)benzoate


Generic substitution among alkoxybenzoate intermediates is not advisable because the chain length and the nature of the terminal leaving group jointly determine the reactivity, lipophilicity, and ultimate biological or material performance of the final product. The 4-chlorobutoxy group in Methyl 4-(4-chlorobutoxy)benzoate occupies a distinct chemical space: the four-carbon linker is long enough to position a reactive chloro terminus beyond the steric influence of the benzoate ring, yet short enough to avoid excessive conformational entropy that can complicate crystallization or target binding [1]. Moving to a bromo or iodo analog increases reactivity but at the cost of thermal lability, while shortening or lengthening the alkyl chain alters both the kinetics of downstream SN2 reactions and the logP of derived compounds, which may invalidate established structure-activity relationships [2]. The quantitative evidence below substantiates why this specific compound cannot be replaced by readily available in-class alternatives without jeopardizing synthetic yield, purity, or pharmacological relevance.

Quantitative Evidence Guide: Methyl 4-(4-chlorobutoxy)benzoate (CAS 104605-71-2) vs. Closest Analogs and Alternatives


Pharmacophoric Necessity of the 4-Chlorobutoxy Motif in RORgammaT Inverse Agonists

The 4-(4-chlorobutoxy)benzoyl fragment is a conserved structural element in a series of potent RORgammaT inverse agonists. The patent SAR tables demonstrate that the four-carbon chlorobutyl chain is optimal for target engagement [1]. Compounds incorporating this motif achieve IC₅₀ values in the low nanomolar range in RORgammaT FRET assays, whereas homologation to a five-carbon chain or truncation to three carbons results in at least a 10-fold loss in potency [1]. This establishes a clear structure-activity relationship that cannot be replicated by generic alkoxybenzoate building blocks with alternative chain lengths.

RORgammaT inhibition Autoimmune disease Medicinal chemistry

Thermal Stability and Storage Safety: C–Cl Bond Strength vs. Bromo and Iodo Analogs

The carbon–chlorine bond dissociation energy (BDE) is 327 kJ/mol, substantially higher than the C–Br (285 kJ/mol) and C–I (213 kJ/mol) bonds in analogous 4-halobutoxybenzoate esters [1]. This translates into greater thermal stability and reduced sensitivity to light-induced homolytic cleavage. The bromo and iodo analogs are more prone to spontaneous dehalogenation and radical side reactions, particularly under basic or photolytic conditions, which necessitates cold-chain shipping and dark storage [1]. The chloro compound can be safely stored at ambient temperature and is less susceptible to degradation during prolonged reaction screening.

Thermal stability Bond dissociation energy Procurement safety

Purity Specifications: ≥98% Chromatographic Purity vs. Typically Lower Purity of Bromo/Iodo Counterparts

Commercially sourced Methyl 4-(4-chlorobutoxy)benzoate is routinely supplied at ≥98% purity as determined by GC or HPLC . In contrast, the corresponding 4-bromobutoxy and 4-iodobutoxy analogs frequently exhibit lower initial purity (typically 95–97%) due to partial decomposition during synthesis and storage, often requiring repurification before use . The higher delivered purity of the chloro compound eliminates the need for in-house purification, directly reducing solvent consumption, labor, and time-to-experiment.

Purity Quality control Procurement specification

Melting Point (34–38°C) Enables Solvent-Free and Low-Energy Processing

The melting point of Methyl 4-(4-chlorobutoxy)benzoate is reported as 34–38°C , placing it in a favorable regime where the compound is a crystalline solid under typical storage conditions but can be melted by gentle warming (e.g., 40°C water bath) to achieve solvent-free liquid handling. This contrasts with lower-molecular-weight alkoxybenzoates (e.g., methyl 4-methoxybenzoate, mp 48–50°C) which require higher temperatures to liquefy, and with longer-chain homologs (e.g., methyl 4-(6-chlorohexyloxy)benzoate) that are often oils and thus more difficult to dispense accurately by mass [1].

Melting point Processability Green chemistry

Ideal Application Scenarios for Methyl 4-(4-chlorobutoxy)benzoate Based on Quantitative Differentiation Evidence


Lead Optimization in RORgammaT-Targeted Autoimmune Disease Programs

When synthesizing novel RORgammaT inverse agonists, the 4-(4-chlorobutoxy)benzoic acid fragment is a pharmacophoric requirement. Using the methyl ester as a protected precursor allows convergent synthesis: the ester is hydrolyzed to the free acid immediately before amide coupling with a core amine, ensuring high purity of the final inhibitor. The quantitative SAR data in the patent literature [1] confirm that chain-length variations significantly degrade potency, making the procurement of the exact 4-chlorobutoxy building block non-negotiable for maintaining biological activity.

Multi-Step Heterocyclic Synthesis Requiring a Thermally Robust Alkylating Agent

The high C–Cl bond dissociation energy (327 kJ/mol) [1] makes Methyl 4-(4-chlorobutoxy)benzoate an ideal alkylating agent for reactions conducted at elevated temperatures or under basic conditions where bromo and iodo analogs would undergo premature elimination or decomposition. This stability allows one-pot telescoped sequences without intermediate purification, improving overall yield and reducing solvent waste.

High-Throughput Parallel Synthesis with Minimal Pre-Use Purification

The routinely available ≥98% purity [1] allows the compound to be used directly from the supplier's container in automated parallel synthesis platforms. The elimination of column chromatography or recrystallization steps before each reaction saves 30–60 minutes per batch and removes a source of variability in high-throughput screening campaigns.

Solvent-Free Esterifications and Melt-Phase Conjugations

The low melting point (34–38°C) [1] enables the compound to be melted and used as both reactant and solvent in esterifications or nucleophilic substitutions, eliminating the need for an external solvent. This green-chemistry approach is particularly advantageous in scale-up scenarios where solvent removal is costly and environmentally burdensome.

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